Cas no 19301-39-4 (Benzobthiophen-6-ol)

ベンゾチオフェン-6-オール(Benzobthiophen-6-ol)は、有機合成化学において重要な中間体として利用される化合物です。その分子構造はベンゾチオフェン骨格にヒドロキシル基が結合しており、高い反応性と多様な誘導体合成の可能性を有しています。特に、医薬品や機能性材料の合成前駆体としての応用が注目されており、選択的な官能基変換が可能な点が特徴です。熱安定性に優れ、精密合成プロセスでの取り扱いが容易であるため、研究開発分野での利便性が高く評価されています。また、π共役系を有するため、電子材料開発における有用性も期待されています。

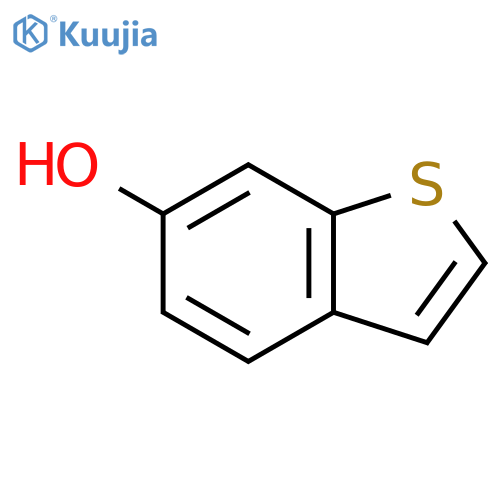

Benzobthiophen-6-ol structure

商品名:Benzobthiophen-6-ol

Benzobthiophen-6-ol 化学的及び物理的性質

名前と識別子

-

- Benzo[b]thiophene-6-ol

- 1-benzothiophen-6-ol

- benzo[b]thiophen-6-ol

- 1-benzothiophene-6-ol

- 6-hydroxy-1-benzothiophene

- 6-hydroxybenzo< b> thiophen

- 6-hydroxybenzothiophene

- AC1L3EUB

- AC1Q7B2Q

- AG-E-41013

- Benzo(b)thiophene-6-ol

- benzo< b> thiophen-6-ol

- EINECS 242-950-0

- SureCN911044

- 6-Hydroxybenzo[b]thiophene

- Benzothiophen-6-ol

- NS00026291

- CHEMBL4576268

- SB34739

- MFCD01860290

- SCHEMBL911044

- AKOS022634555

- EN300-366808

- CS-0060429

- FT-0729249

- AS-57569

- DTXSID30172906

- SY222429

- A22776

- DQUZFPKUMCZPQD-UHFFFAOYSA-N

- 19301-39-4

- A11012

- DA-08699

- DTXCID9095397

- Benzobthiophen-6-ol

-

- MDL: MFCD01860290

- インチ: InChI=1S/C8H6OS/c9-7-2-1-6-3-4-10-8(6)5-7/h1-5,9H

- InChIKey: DQUZFPKUMCZPQD-UHFFFAOYSA-N

- ほほえんだ: C1=CC(=CC2=C1C=CS2)O

計算された属性

- せいみつぶんしりょう: 150.01398

- どういたいしつりょう: 150.01393598g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 10

- 回転可能化学結合数: 0

- 複雑さ: 126

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.6

- トポロジー分子極性表面積: 48.5Ų

じっけんとくせい

- 密度みつど: 1.347

- ゆうかいてん: 102-103 ºC

- ふってん: 302 ºC

- フラッシュポイント: 136 ºC

- PSA: 20.23

Benzobthiophen-6-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 85R0053-1g |

Benzo[b]thiophen-6-ol |

19301-39-4 | 97% | 1g |

¥6977.66 | 2025-01-20 | |

| Chemenu | CM512979-1g |

Benzo[b]thiophen-6-ol |

19301-39-4 | 98% | 1g |

$*** | 2023-03-31 | |

| TRC | B276115-100mg |

Benzo[b]thiophen-6-ol |

19301-39-4 | 100mg |

$ 207.00 | 2023-04-18 | ||

| eNovation Chemicals LLC | D582681-1g |

benzo[b]thiophene-6-ol |

19301-39-4 | 95% | 1g |

$615 | 2024-05-24 | |

| TRC | B276115-50mg |

Benzo[b]thiophen-6-ol |

19301-39-4 | 50mg |

$ 144.00 | 2023-04-18 | ||

| eNovation Chemicals LLC | Y1008499-1g |

Benzo[b]thiophen-6-ol |

19301-39-4 | 95% | 1g |

$890 | 2024-07-28 | |

| eNovation Chemicals LLC | Y1008499-250mg |

Benzo[b]thiophen-6-ol |

19301-39-4 | 95% | 250mg |

$315 | 2024-07-28 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 85R0053-5g |

Benzo[b]thiophen-6-ol |

19301-39-4 | 97% | 5g |

¥26214.33 | 2025-01-20 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 85R0053-50mg |

Benzo[b]thiophen-6-ol |

19301-39-4 | 97% | 50mg |

¥1259.13 | 2025-01-20 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 85R0053-500mg |

Benzo[b]thiophen-6-ol |

19301-39-4 | 97% | 500mg |

3807.71CNY | 2021-07-19 |

Benzobthiophen-6-ol 関連文献

-

Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76

-

Cheng Wang,Lin Ma,Deqiang Guo,Xin Zhao,Zilin Zhou,Dabin Lin,Fangteng Zhang,Weiren Zhao,Jiahua Zhang,Zhaogang Nie J. Mater. Chem. C, 2020,8, 3374-3379

-

Tomohiro Yasukawa,Hiroyuki Miyamura,Shū Kobayashi Chem. Sci., 2015,6, 6224-6229

-

4. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206

19301-39-4 (Benzobthiophen-6-ol) 関連製品

- 19301-35-0(Benzobthiophen-5-ol)

- 22439-65-2(Dibenzothiophene-2-ol)

- 3610-02-4(Benzobthiophen-4-ol)

- 17412-39-4(2,6-Dimethylimidazo[1,2-b]pyridazine)

- 1461705-17-8(1-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonyl chloride)

- 126712-05-8(1-bromo-2-(bromomethyl)-3-methoxybenzene)

- 2171156-51-5(4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-1-methyl-1H-pyrazole-5-carboxylic acid)

- 2229033-99-0(4-bromo-5-(1-ethynylcyclopropyl)-2-methoxyphenol)

- 89837-18-3(1H-INDEN-1-ONE, 2,3-DIHYDRO-6-METHOXY-4-METHYL-)

- 2279938-29-1(Alkyne-SS-COOH)

推奨される供給者

Amadis Chemical Company Limited

(CAS:19301-39-4)Benzobthiophen-6-ol

清らかである:99%/99%/99%

はかる:250mg/1g/5g

価格 ($):166.0/410.0/1390.0